
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate: is a complex organic compound with a molecular formula of C25H45NO8 and a molecular weight of 487.6267 . This compound is characterized by its unique structure, which includes a norpinanyl group, ethoxyethyl linkage, and dipropylamine moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate involves multiple steps. The process typically begins with the preparation of the norpinanyl intermediate, followed by the introduction of the ethoxyethyl group and the dipropylamine moiety. The final step involves the formation of the citrate salt.
Preparation of Norpinanyl Intermediate: The norpinanyl intermediate is synthesized through a series of reactions, including cyclization and methylation.
Introduction of Ethoxyethyl Group: The ethoxyethyl group is introduced through an etherification reaction, where the norpinanyl intermediate reacts with ethylene oxide under controlled conditions.
Formation of Dipropylamine Moiety: The dipropylamine moiety is introduced through an amination reaction, where the ethoxyethyl intermediate reacts with dipropylamine.
Formation of Citrate Salt: The final compound is obtained by reacting the dipropylamine intermediate with citric acid to form the citrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as halides, amines; polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine citrate can be compared with other similar compounds, such as:
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine: Lacks the citrate moiety, leading to different solubility and stability properties.
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)diethylamine: Contains diethylamine instead of dipropylamine, resulting in different reactivity and biological activity.
N-(2-(2-(6,6-Dimethyl-2-norpinanyl)ethoxy)ethyl)dipropylamine hydrochloride: Contains hydrochloride instead of citrate, affecting its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
| 83440-64-6 | |
Molekularformel |
C25H45NO8 |
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
N-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)ethoxy]ethyl]-N-propylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C19H37NO.C6H8O7/c1-5-10-20(11-6-2)12-14-21-13-9-16-7-8-17-15-18(16)19(17,3)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h16-18H,5-15H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
RSXHMSIQZYRSKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCOCCC1CCC2CC1C2(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


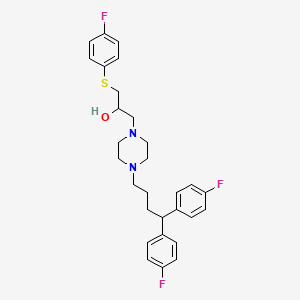
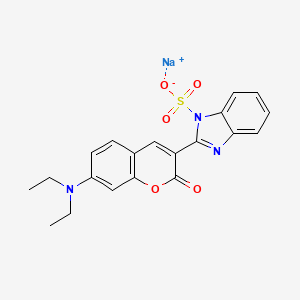
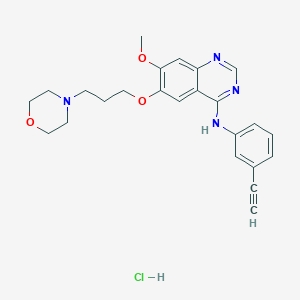

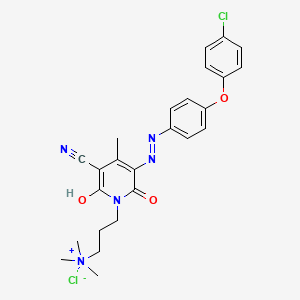

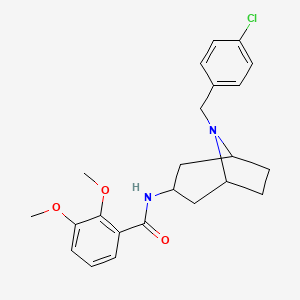

![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)





